N-(2-Chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-(2-chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFN3O2S/c13-10-2-1-3-11(14)12(10)17-20(18,19)9-5-4-8(6-15)16-7-9/h1-5,7,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBUEYOBIXBIQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NS(=O)(=O)C2=CN=C(C=C2)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-chloro-6-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Cyanation: The amine group is converted to a cyano group through a Sandmeyer reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments ensures the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Step 1: Sulfonamide Formation
The sulfonamide group is typically synthesized by reacting a sulfonyl chloride with an amine. For pyridine derivatives, this involves:
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Starting material : 6-cyano-2-chloropyridine-3-sulfonyl chloride (or analogous chloropyridine derivatives).
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Reaction with aryl amines : The aryl amine (e.g., 2-chloro-6-fluoroaniline) reacts with the sulfonyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions (60°C for 3 hours) .
Key conditions :
Step 2: Cyanation of Pyridine
The cyanopyridine core is likely formed via nucleophilic aromatic substitution. For halopyridine derivatives (e.g., 2-chloro-6-fluoropyridine), reaction with alkali metal cyanide (e.g., NaCN or KCN) in polar aprotic solvents (e.g., DMSO, DMF) at elevated temperatures (60–100°C) introduces the cyano group .
Reaction parameters :
Sulfonamide Formation
| Parameter | Details | Source |
|---|---|---|
| Base | Triethylamine (15 mL, 0.12 mol) | |
| Solvent | Dioxane or DMF | |
| Temperature | 60°C | |
| Yield | 70–82% |
Cyanation of Pyridine
Sulfonamide Formation
The reaction proceeds via nucleophilic substitution of the sulfonyl chloride’s chlorine atom by the aryl amine’s nitrogen. This is facilitated by the base (triethylamine), which deprotonates the amine to enhance nucleophilicity .
Cyanation of Pyridine
The cyano group is introduced via nucleophilic aromatic substitution at the halogenated position. The electron-deficient pyridine ring activates the leaving group (chloride or fluoride), enabling the cyanide ion to attack .
Key Functional Groups
-
Sulfonamide : Forms hydrogen bonds with biological targets (e.g., viral enzymes) .
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Cyanopyridine : Contributes to aromaticity and electronic effects, influencing reactivity and bioactivity.
Reactivity
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Substitution : The cyano group may undergo reduction to an amine or oxidation to a carboxylic acid.
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Sulfonamide stability : Resists hydrolysis under mild conditions but can react with strong bases or acids.
Antiviral Activity
Sulfonamides with heterocyclic peripheries (e.g., pyridine) exhibit antiviral properties by interacting with viral enzymes. For example, compound 28 (a sulfonamide with a cyano group) showed EC₅₀ values comparable to reference drugs against cytomegalovirus .
Substitution Effects
Scientific Research Applications
Chemical Structure and Synthesis
N-(2-Chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide features a unique structure that combines a chloro-fluorophenyl group with a cyanopyridine and sulfonamide moiety. The synthesis typically involves several key steps:
- Nitration : The starting material, 2-chloro-6-fluoroaniline, is nitrated to introduce a nitro group.
- Reduction : The nitro group is then reduced to an amine.
- Cyanation : The amine is converted to a cyano group via a Sandmeyer reaction.
These steps are essential for obtaining the final sulfonamide structure that exhibits diverse biological activities.
Medicinal Chemistry
This compound has garnered attention for its potential as an antimicrobial agent . Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), disrupting folate synthesis. This compound has shown efficacy against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Recent research indicates that this compound may possess anticancer properties . Studies have demonstrated its ability to induce apoptosis in various cancer cell lines through mechanisms such as:
- Caspase Activation : Elevation of caspase-3 levels, crucial for apoptosis.
- Survivin Degradation : Reduction of survivin expression, promoting cancer cell death.
The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 (Prostate) | 27.2 | Induces apoptosis via caspase activation |
| MDA-MB-231 (Breast) | 30.0 | Reduces survivin expression |
| HepG2 (Liver) | 35.0 | Promotes necrosis and apoptosis |
This compound's mechanism of action involves enzyme inhibition and the induction of apoptotic pathways in cancer cells.
Biological Studies
The compound is also studied for its potential biological activities , including its role in enzyme inhibition and as a probe for biochemical pathways. Its sulfonamide group allows it to interact with specific molecular targets, leading to various biological effects.
Industrial Applications
In industrial settings, this compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-6-fluorophenyl)acetamide
- N-(2-Chloro-6-fluorophenyl)-N’-cyanoacetamide
- N-(2-Chloro-6-fluorophenyl)-N’-sulfonylacetamide
Uniqueness
N-(2-Chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide is unique due to the presence of both a cyanopyridine and sulfonamide group, which imparts distinct chemical and biological properties
Biological Activity
N-(2-Chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
This compound is synthesized through a series of organic reactions, typically involving nitration, reduction, and cyanation steps. The general synthetic route includes:
- Nitration : Introduction of a nitro group to 2-chloro-6-fluoroaniline.
- Reduction : Conversion of the nitro group to an amine.
- Cyanation : Transformation of the amine to a cyano group via a Sandmeyer reaction.
These steps are critical for obtaining the desired sulfonamide structure that exhibits biological activity .
2.1 Antimicrobial Properties
Research indicates that this compound demonstrates notable antimicrobial properties. It acts primarily by inhibiting enzymes involved in folate synthesis, similar to traditional sulfonamides. This inhibition disrupts essential metabolic pathways in bacteria, leading to their death. Studies have shown that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
2.2 Anticancer Activity
Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays revealed that this compound induces apoptosis in cancer cell lines through several mechanisms:
- Caspase Activation : The compound has been shown to elevate caspase-3 levels significantly, which is crucial for the apoptotic pathway.
- Survivin Degradation : It reduces survivin expression, a protein that inhibits apoptosis, thereby promoting cancer cell death .
The following table summarizes some key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 (Prostate) | 27.2 | Induces apoptosis via caspase activation |
| MDA-MB-231 (Breast) | 30.0 | Reduces survivin expression |
| HepG2 (Liver) | 35.0 | Promotes necrosis and apoptosis |
The mechanism of action for this compound involves:
- Enzyme Inhibition : The sulfonamide moiety mimics para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase and disrupting folate synthesis in bacteria.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by activating caspases and downregulating anti-apoptotic proteins like survivin .
4. Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Evaluation : A study assessed its efficacy against various bacterial strains, demonstrating significant antibacterial effects comparable to established antibiotics .
- Cytotoxicity Studies : Research on human cancer cell lines showed that the compound exhibits dose-dependent cytotoxicity, particularly effective against prostate and breast cancer cells .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the phenyl ring can enhance biological activity, suggesting avenues for developing more potent derivatives .
5. Conclusion
This compound represents a promising candidate for further development in both antimicrobial and anticancer therapies. Its ability to inhibit essential biochemical pathways makes it a valuable subject for ongoing research aimed at optimizing its efficacy and understanding its full biological potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(2-Chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide?
- Methodological Answer : The synthesis typically involves coupling a substituted pyridine sulfonyl chloride with a halogenated aromatic amine. For example, the 2-chloro-6-fluorophenyl group can be introduced via Suzuki-Miyaura cross-coupling using palladium catalysts under inert conditions. Evidence from related compounds (e.g., methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate) suggests the use of aryl boronic acids and Pd(PPh₃)₄ in THF at 80°C . Purification often employs recrystallization or HPLC to ensure >95% purity, as emphasized in pharmaceutical reference standards .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and purity. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography using SHELXL software resolves the 3D structure, particularly for assessing sulfonamide conformation and intermolecular interactions . Elemental analysis ensures stoichiometric consistency, especially when discrepancies arise in mass balance during synthesis.
Q. What are the key considerations in designing experiments to assess its stability under various pH and temperature conditions?
- Methodological Answer : Accelerated stability studies should be conducted in buffered solutions (pH 1–13) at 25–60°C, with periodic sampling over 4 weeks. High-performance liquid chromatography (HPLC) monitors degradation products, while kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. Evidence from impurity profiling highlights the importance of tracking hydrolysis of the sulfonamide group and cyanopyridine ring under acidic conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer : Contradictory activity data often stem from variations in assay conditions or compound purity. Orthogonal validation using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) confirms binding affinity. Replicate studies with independently synthesized batches (verified via LC-MS and elemental analysis) are essential. Cross-referencing with structurally analogous compounds, such as 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide, can identify structure-activity relationships (SARs) that explain variability .
Q. What strategies are effective in modifying the pyridine ring to enhance target binding affinity?
- Methodological Answer : Rational design focuses on substituent effects: introducing electron-withdrawing groups (e.g., -CN) at the pyridine 6-position improves π-stacking with aromatic residues in target proteins. Computational docking (e.g., AutoDock Vina) predicts binding modes, while synthetic routes may involve nucleophilic aromatic substitution or transition-metal-catalyzed cyanation. Evidence from teriflunomide derivatives demonstrates the utility of fluorinated pyridines in optimizing pharmacokinetic properties .
Q. What computational approaches are used to predict the sulfonamide group’s reactivity in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the sulfonamide’s charge distribution and transition states during nucleophilic attack. Molecular dynamics simulations assess solvation effects in aqueous vs. nonpolar solvents. Experimental validation via kinetic studies (e.g., monitoring reaction rates with thiols or amines) correlates computational predictions with empirical data. Related work on 6-chloro-3-fluoro-N-hydroxy-2-pyridinecarboxamide underscores the role of steric hindrance in modulating reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
